molecular formula C14H13N3O2S B11702334 N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B11702334
M. Wt: 287.34 g/mol
InChI Key: ZRRXQPFJHQXYBN-OQLLNIDSSA-N
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Description

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a Schiff base derivative featuring a tetrahydrobenzothiazole core linked to a 4-nitrobenzylidene moiety via an imine (-C=N-) bond. The tetrahydrobenzothiazole system comprises a partially saturated bicyclic structure with a sulfur and nitrogen-containing heterocycle, while the nitro group on the benzylidene substituent introduces strong electron-withdrawing effects.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C14H13N3O2S/c18-17(19)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)20-14/h5-9H,1-4H2/b15-9+

InChI Key

ZRRXQPFJHQXYBN-OQLLNIDSSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation reaction of 4-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:

4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineThis compound+H2O\text{4-nitrobenzaldehyde} + \text{4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is its potential use against mycobacterial infections. Research indicates that derivatives of benzothiazole exhibit promising activity against Mycobacterium tuberculosis and other mycobacterial species. The compound's mechanism involves inhibition of mycobacterial growth, making it a candidate for further development in treating tuberculosis and related diseases .

Anticancer Properties

Compounds containing the benzothiazole moiety have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and death .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimycobacterial Activity

A study evaluated the antimycobacterial efficacy of various benzothiazole derivatives. This compound was included in the screening and demonstrated significant inhibitory activity against Mycobacterium tuberculosis. The study concluded that modifications to the benzothiazole structure could enhance efficacy and selectivity against mycobacterial strains .

Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its 4-nitrobenzylidene group, which contrasts with analogs bearing alternative substituents:

  • 4-(4′-Nitrophenyl)thiazol-2-amine (Ev2): Features a nitrophenyl group directly attached to the thiazole ring but lacks the tetrahydrobenzothiazole core and Schiff base linkage. The absence of the imine bond reduces conjugation and may limit stability .
  • N-Tosyl and N-benzenesulfonyl derivatives (Ev2): These compounds incorporate sulfonamide groups at the 2-amino position, enhancing steric bulk and altering solubility compared to the nitrobenzylidene analog .
  • N-(3,4-Dimethylphenyl) analog (Ev11): Substitutes nitro with methyl groups, introducing electron-donating effects that could diminish oxidative stability but improve lipophilicity .
Table 1: Structural and Electronic Comparison
Compound Name Core Structure Key Substituent Electronic Effect
Target Compound Tetrahydrobenzothiazole 4-Nitrobenzylidene Strong electron-withdrawing
4-(4′-Nitrophenyl)thiazol-2-amine Thiazole 4-Nitrophenyl Moderate electron-withdrawing
Fluorobenzylidene thiadiazole Thiadiazole 4-Fluorobenzylidene Mild electron-withdrawing
N-(3,4-Dimethylphenyl) analog Tetrahydrobenzothiazole 3,4-Dimethylphenyl Electron-donating

Crystallographic and Computational Insights

The structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . For example, fluorobenzylidene derivatives (Ev8) exhibit planar geometries optimized for π-π stacking, a feature likely shared by the target compound due to its aromatic nitro group .

Q & A

Q. What are the standard synthetic routes for N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?

The synthesis typically involves a condensation reaction between 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 4-nitrobenzaldehyde. Key steps include:

  • Schiff base formation : Reacting the amine with the aldehyde in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .
  • Purification : Recrystallization using ethanol or acetonitrile to achieve >95% purity.
  • Yield optimization : Adjusting molar ratios (1:1.2 for amine:aldehyde) and using catalytic acetic acid to enhance reaction efficiency .

Q. What spectroscopic methods confirm the structure of this compound?

A combination of techniques is used:

MethodKey Peaks/DataPurpose
FT-IR C=N stretch at ~1600 cm⁻¹Confirms Schiff base formation
¹H NMR Aromatic protons at 7.5–8.5 ppmVerifies nitrobenzylidene substitution
¹³C NMR Quaternary C=N signal at ~150 ppmValidates imine linkage
Mass Spec Molecular ion peak [M+H]⁺ at m/z 316Confirms molecular weight

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise due to bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
  • Metabolite profiling : Identify degradation products via high-resolution mass spectrometry (HRMS).
  • Protein binding assays : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .

Q. What electrochemical methods characterize its corrosion inhibition properties in material science applications?

For anti-corrosive studies (e.g., in acidic environments):

TechniqueParameters MeasuredOutcome Metric
Potentiodynamic Polarization Corrosion current density (I_corr)Inhibition efficiency (%)
Electrochemical Impedance Spectroscopy (EIS) Charge transfer resistance (R_ct)Correlation with surface coverage
  • Protocol : Immerse mild steel coupons in 1M HCl with 2.5 ppm compound; analyze after 24 hours .

Q. How can reaction conditions be optimized for synthesizing derivatives using Design of Experiments (DoE)?

  • Variables : Temperature (40–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5% acetic acid).
  • Response surface methodology (RSM) : Maximize yield by identifying interactions between variables .
  • Validation : Confirm reproducibility across 3 batches with ≤5% yield variation .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with anti-microbial IC₅₀ values .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group for electrophilic attacks) .

Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?

  • Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .

Data Contradiction Analysis

Q. How to address inconsistent inhibition efficiencies reported in electrochemical studies?

  • Surface characterization : Perform SEM-EDX to detect uneven adsorption on metal surfaces.
  • Solution stability : Monitor compound degradation in acidic media via UV-Vis spectroscopy (λ_max = 320 nm) .
  • Statistical analysis : Apply ANOVA to compare datasets from multiple labs (p < 0.05 threshold) .

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